2-Fluoro-6-nitrophenyl Trifluoromethanesulfonate

Description

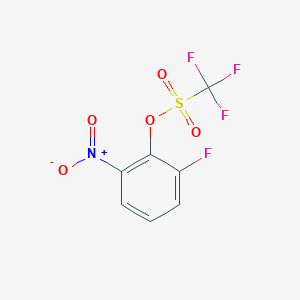

Structure

3D Structure

Properties

IUPAC Name |

(2-fluoro-6-nitrophenyl) trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4NO5S/c8-4-2-1-3-5(12(13)14)6(4)17-18(15,16)7(9,10)11/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLUAXAYJASIOBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)OS(=O)(=O)C(F)(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-nitrophenyl Trifluoromethanesulfonate typically involves the reaction of 2-fluoro-6-nitrophenol with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen fluoride generated during the reaction . The reaction is typically conducted at low temperatures to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-nitrophenyl Trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive towards nucleophiles.

Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with boronic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2) are used for the reduction of the nitro group.

Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Nucleophilic Substitution: Products include substituted phenyl derivatives depending on the nucleophile used.

Reduction: The major product is 2-fluoro-6-aminophenyl trifluoromethanesulfonate.

Coupling Reactions: The products are biaryl compounds formed by the coupling of the phenyl ring with various aryl boronic acids.

Scientific Research Applications

Organic Synthesis

Role as a Triflation Agent:

2-Fluoro-6-nitrophenyl trifluoromethanesulfonate is primarily utilized as a triflation agent in the synthesis of aryl triflates. This reaction is crucial for introducing the triflate group into various substrates, enhancing their electrophilicity and reactivity in subsequent reactions, such as nucleophilic substitutions and cross-coupling reactions.

Synthesis of Complex Organic Molecules:

The compound serves as a versatile building block in the synthesis of complex organic molecules. Its electrophilic nature allows for the formation of carbon-carbon and carbon-heteroatom bonds, making it an essential reagent in organic chemistry.

| Application | Details |

|---|---|

| Triflation Agent | Used to synthesize aryl triflates from phenolic compounds |

| Building Block | Facilitates the construction of complex organic architectures |

| Electrophilic Reactions | Enhances reactivity in nucleophilic substitution reactions |

Medicinal Chemistry

Potential Biological Activities:

Research indicates that this compound may exhibit antimicrobial and anticancer properties. Studies are ongoing to explore its effectiveness as a pharmaceutical intermediate, particularly in the development of new therapeutic agents.

Case Study - Anticancer Activity:

A study published in a peer-reviewed journal highlighted the compound's potential in targeting specific cancer cell lines. The results showed significant cytotoxicity against certain types of cancer cells, suggesting its utility in drug development.

Material Science

Development of Functional Materials:

In material science, this compound is explored for its role in developing new materials with specific properties. Its ability to modify polymer structures can lead to enhanced performance characteristics in coatings and other applications.

| Field | Application |

|---|---|

| Material Science | Used to create functional polymers and coatings |

| Polymer Modification | Enhances properties such as durability and chemical resistance |

Industrial Applications

Agrochemical Intermediates:

The compound is also relevant in the production of agrochemicals. It serves as an intermediate in synthesizing various agrochemical products, including fungicides and herbicides.

Case Study - Picoxystrobin Production:

The synthesis of picoxystrobin, a widely used fungicide, involves intermediates derived from this compound. This highlights its significance in agricultural chemistry.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-nitrophenyl Trifluoromethanesulfonate involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The trifluoromethanesulfonate group acts as a leaving group, facilitating nucleophilic substitution reactions. In coupling reactions, the compound forms carbon-carbon bonds through palladium-catalyzed processes, which are essential for the synthesis of biaryl compounds .

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing Effects: The nitro group in 2-fluoro-6-nitrophenyl triflate provides stronger electron withdrawal than the trifluoromethyl group in acetophenone derivatives, enhancing its reactivity in aromatic electrophilic substitutions .

Leaving Group Efficiency : Triflate esters generally outperform mesylates or tosylates in reactions requiring good leaving groups. For example, 2-fluoroethyl triflate achieves chemoselective alkylation under microwave conditions (150°C, 10–15 min) with a 5:1 O/S selectivity ratio .

Steric and Solvent Effects : The trimethylsilyl group in 3-hydroxy-2-(trimethylsilyl)phenyl triflate introduces steric hindrance, reducing reaction efficiency unless optimized (e.g., using DMF with NaI for S-alkylation) .

Research Findings and Limitations

- Reactivity Trade-offs : While nitro groups enhance electrophilicity, they may also increase sensitivity to reduction or hydrolysis, necessitating careful handling .

- Yield Optimization : The synthesis of 3-hydroxy-2-(trimethylsilyl)phenyl triflate achieved good yields except in the final step (), underscoring the need for iterative optimization in triflate chemistry.

Biological Activity

2-Fluoro-6-nitrophenyl trifluoromethanesulfonate (CAS No. 122455-35-0) is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a fluorine atom and a nitro group on the phenyl ring, which are known to influence its reactivity and biological activity. The trifluoromethanesulfonate group enhances its electrophilicity, making it a suitable candidate for various chemical transformations.

The biological activity of this compound is primarily attributed to its ability to interact with nucleophiles. The nitro group can undergo reduction to form an amine, while the triflate group can participate in nucleophilic substitution reactions. These reactions can lead to the formation of biologically active derivatives that may exhibit antimicrobial or anticancer properties.

Biological Activity Overview

Research indicates that this compound may possess several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that compounds derived from this triflate exhibit activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

- Anticancer Potential : Fluorinated compounds have been studied for their potential in cancer therapy due to their ability to interfere with cellular processes .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various fluoro and trifluoromethyl-substituted compounds against Staphylococcus aureus. Among these, derivatives of this compound demonstrated significant inhibition with minimal inhibitory concentrations (MIC) ranging from 0.25 to 64 µg/mL .

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| Compound 22 | 0.031–0.062 | MRSA |

| Control (Vancomycin) | - | MRSA |

Anticancer Studies

Fluorination has been shown to enhance the potency of histone deacetylase inhibitors (HDACi), which are crucial in cancer treatment. The introduction of fluorine into compounds similar to this compound has been linked to increased binding affinity to target proteins involved in cancer progression .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-fluoro-6-nitrophenyl trifluoromethanesulfonate, and how are intermediates purified?

- Methodology :

- Step 1 : Start with fluorinated nitrophenol precursors (e.g., 3-fluoro-4-nitrophenol, CAS 394-41-2) . React with trifluoromethanesulfonic anhydride (Tf₂O) under inert conditions.

- Step 2 : Use triethylamine (Et₃N) as a base to neutralize HCl byproducts. Reaction monitoring via thin-layer chromatography (TLC) is critical to track conversion .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Purity validation requires ≥95.0% by HPLC or GC (depending on substituents) .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Analytical Workflow :

- ¹H/¹³C NMR : Assign fluorine-coupled aromatic protons (δ 7.0–8.5 ppm) and triflate group (δ 118–120 ppm for ¹⁹F NMR) .

- GC-MS/HPLC : Quantify purity (>95%) and detect nitrophenol byproducts (e.g., unreacted 4-fluoro-2-nitrophenol, CAS 394-33-2) .

- Elemental Analysis : Verify C, H, F, S ratios to confirm stoichiometry (expected deviation <0.3%) .

Q. What safety precautions are critical when handling this triflate derivative?

- Hazard Mitigation :

- PPE : Nitrile gloves, lab coat, and safety goggles (triflates are irritants and moisture-sensitive) .

- Ventilation : Use fume hoods due to potential release of triflic acid (corrosive) during hydrolysis .

- First Aid : For dermal exposure, rinse with water for 15 minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. How can competing side reactions (e.g., nitro group reduction) be minimized during synthesis?

- Optimization Strategies :

- Temperature Control : Maintain reaction temperatures <0°C to suppress nitro group reactivity .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance triflate formation selectivity .

- Byproduct Analysis : Use LC-MS to identify reduction byproducts (e.g., amino derivatives) and adjust stoichiometry .

Q. What mechanistic insights explain the reactivity of 2-fluoro-6-nitrophenyl triflate in cross-coupling reactions?

- Reactivity Profile :

- Electrophilicity : The nitro group enhances electrophilic aromatic substitution (EAS) at the ortho position, while fluorine stabilizes intermediates via inductive effects .

- Comparative Studies : Contrast with 4-nitrophenyl triflate (CAS 17763-80-3), where para-nitro groups exhibit lower steric hindrance but higher electron withdrawal .

- Kinetic Studies : Use stopped-flow UV-Vis to measure reaction rates with Pd catalysts (e.g., Pd(PPh₃)₄) .

Q. How do solvent polarity and base selection influence reaction yields in triflate-mediated arylations?

- Experimental Design :

- Solvent Screening : Test THF (low polarity) vs. DMF (high polarity); THF improves solubility but may slow kinetics .

- Base Effects : Compare Et₃N (weak base, minimal side reactions) vs. DBU (strong base, risk of nitro group decomposition) .

- Yield Optimization : Use a Box-Behnken design to model interactions between solvent, base, and temperature .

Q. What strategies resolve contradictions in reported crystallographic data for triflate derivatives?

- Data Reconciliation :

- X-ray Crystallography : Ensure crystals are grown in anhydrous conditions (triflates hydrolyze readily) .

- DFT Calculations : Compare experimental bond angles/distances with computational models (e.g., B3LYP/6-31G*) to validate structures .

- Literature Cross-Check : Contrast with analogous compounds (e.g., 3-hydroxy-2-(trimethylsilyl)phenyl triflate, CAS not provided) to identify systematic errors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.